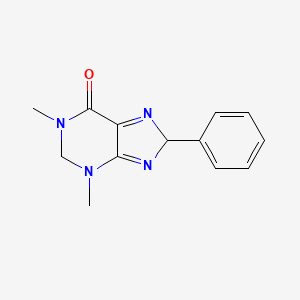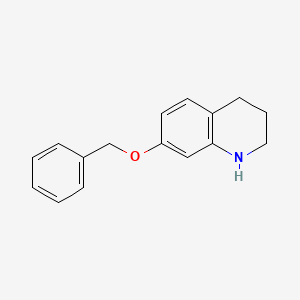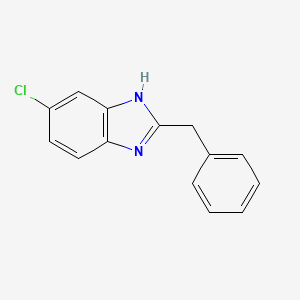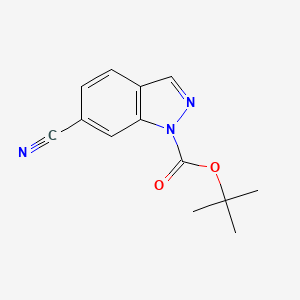
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H5Cl2NO4 It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 4th and 5th positions, a hydroxyl group at the 3rd position, and a keto group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The keto group at the 6th position can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate.
Reduction: Formation of 3-hydroxy-4,5-dichloro-6-hydroxy-1,6-dihydropyridine-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Similar structure but lacks the methyl ester group.
4,5-Dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine: Similar structure but lacks the carboxylate group.
Methyl 4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the hydroxyl group at the 3rd position.
Uniqueness
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H5Cl2NO4 |
|---|---|
Poids moléculaire |
238.02 g/mol |
Nom IUPAC |
methyl 4,5-dichloro-3-hydroxy-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H5Cl2NO4/c1-14-7(13)4-5(11)2(8)3(9)6(12)10-4/h11H,1H3,(H,10,12) |
Clé InChI |
QABONEYRDWSGPZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)

![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)






